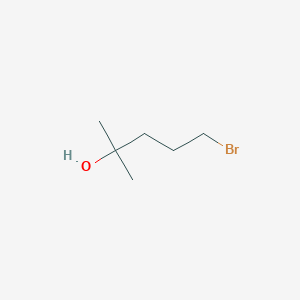

5-溴-2-甲基-2-戊醇

描述

Synthesis Analysis

The synthesis of bromine-containing organic compounds is a topic of interest in the papers. For instance, the first paper describes the preparation of ozimes from 1,4-bis(bromomagnesio) butane and 5-isoxazolones in tetrahydrofuran, which yields spiroisoxazolines. This indicates a method for introducing bromine into organic molecules and could potentially be adapted for the synthesis of 5-Bromo-2-methyl-2-pentanol . The second paper details the synthesis of a bromo derivative through photochemical rearrangement and subsequent bromination, which could be relevant for the synthesis of brominated pentanol derivatives . The third paper does not directly relate to the synthesis of 5-Bromo-2-methyl-2-pentanol but discusses the synthesis of a complex tricyclic ketone, which demonstrates the versatility of bromine in synthetic chemistry .

Molecular Structure Analysis

The papers do not provide information on the molecular structure of 5-Bromo-2-methyl-2-pentanol specifically. However, the third paper includes an X-ray crystal structure determination of a synthesized compound, which underscores the importance of structural analysis in understanding the properties of bromine-containing compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromine-containing compounds. The first paper shows that bromomagnesio intermediates can react with isoxazolones to produce spiroisoxazolines, suggesting that bromine can participate in ring-forming reactions . The second paper's discussion of regio- and stereoselective bromination indicates that bromine can be introduced into organic molecules in a controlled manner, which is crucial for the synthesis of specific isomers, such as 5-Bromo-2-methyl-2-pentanol .

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of 5-Bromo-2-methyl-2-pentanol, they do provide insights into the properties of related compounds. For example, the reactivity of bromine in the synthesis of organic compounds suggests that 5-Bromo-2-methyl-2-pentanol may also exhibit significant reactivity due to the presence of the bromine atom . The X-ray crystal structure analysis in the third paper highlights the importance of structural features in determining the physical properties of brominated compounds .

科学研究应用

微生物合成

5-溴-2-甲基-2-戊醇及相关的戊醇异构体已在微生物合成的背景下进行研究。研究人员已经开发出微生物菌株来生产这些异构体,具有作为生物燃料的潜在应用。尽管目前工业应用的生产水平较低,但这种方法显示出未来生产效率改进的潜力(Cann & Liao, 2009)。

燃烧和燃料研究

研究已经调查了戊醇异构体的燃烧特性,包括点火延迟时间和温度相关的反应动力学。这项研究对于了解这些化合物作为替代燃料的潜力是相关的(Tang et al., 2013)。

化学合成和环化

研究还对涉及甲氧基戊醇化合物的环化反应的立体化学进行了研究。这些研究对于理解化学反应机制和特定异构体的产生是重要的(Novak & D., 2001)。

动力学和反应机制

涉及戊醇异构体的反应动力学,如在气相中由酸催化的消除反应,一直是一个感兴趣的话题。这些研究有助于更深入地了解反应机制以及结构因素对反应速率的影响(Chuchani & Martín, 1993)。

自由基环化和合成

关于β-烷氧基丙烯酸酯的研究表明它们是自由基介导的分子内环化中高效的自由基受体。这包括5-溴-2-戊醇与其他化合物的反应,有助于合成复杂有机分子(Lee等,1993)。

放射化学合成

已经进行了与戊醇异构体相关的化合物的合成、纯化和放射标记的研究。这样的研究对于开发用于医学科学成像等应用的新试剂是重要的(Abbas et al., 1991)。

安全和危害

5-Bromo-2-methyl-2-pentanol is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and should not be released into the environment .

属性

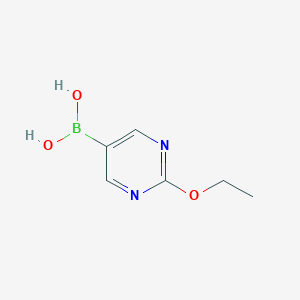

IUPAC Name |

5-bromo-2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQUPQDZDIVJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-2-pentanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)